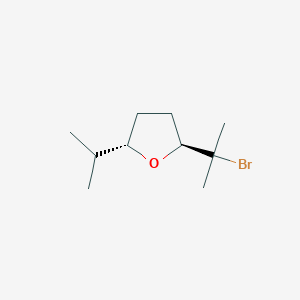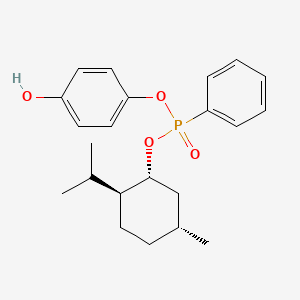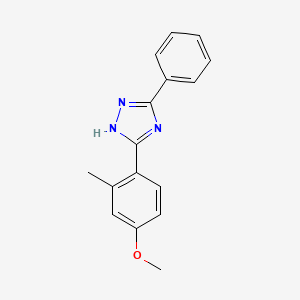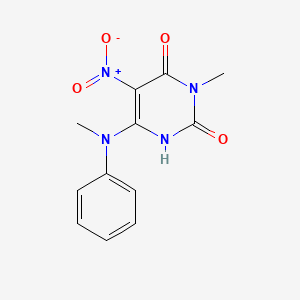![molecular formula C10H16N2OS B12905506 5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one CAS No. 88570-37-0](/img/structure/B12905506.png)
5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one is a heterocyclic compound belonging to the pyrimidine family. This compound is characterized by its unique structural features, including a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, and a 3-(methylsulfanyl)propyl group at position 2. The presence of these substituents imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes or ketones with urea or thiourea, followed by cyclization and functional group modifications. For instance, starting with 3-(methylsulfanyl)propylamine, the compound can be synthesized through a series of steps involving alkylation, cyclization, and methylation reactions under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Key steps include the use of high-purity starting materials, efficient catalysts, and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the substituents.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group or the pyrimidine ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in various diseases.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and other high-value products. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathways in which the enzyme is involved.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dimethyl-2-propylpyrimidin-4(1H)-one: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
5,6-Dimethyl-2-[3-(ethylsulfanyl)propyl]pyrimidin-4(1H)-one: Contains an ethylsulfanyl group instead of a methylsulfanyl group, which may affect its biological activity and chemical stability.
Uniqueness
The presence of the 3-(methylsulfanyl)propyl group in 5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential for specialized applications in research and industry.
Propiedades
| 88570-37-0 | |
Fórmula molecular |
C10H16N2OS |
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
4,5-dimethyl-2-(3-methylsulfanylpropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H16N2OS/c1-7-8(2)11-9(12-10(7)13)5-4-6-14-3/h4-6H2,1-3H3,(H,11,12,13) |
Clave InChI |
NQDLDMIQGRIORG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(NC1=O)CCCSC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol](/img/structure/B12905444.png)



![2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12905484.png)

![2-Butyl-5,6-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B12905489.png)
![1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B12905492.png)
![N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide](/img/structure/B12905499.png)
